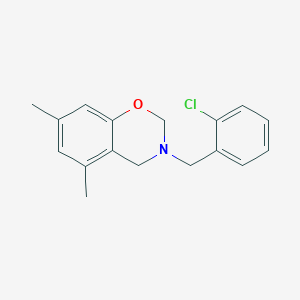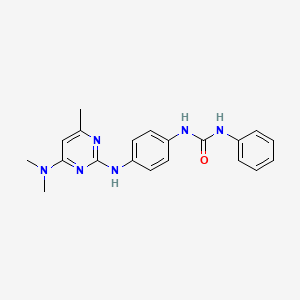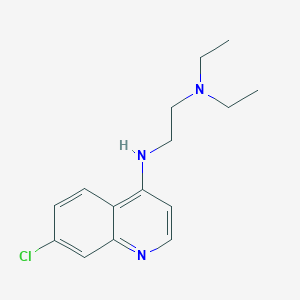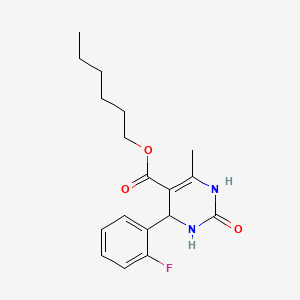![molecular formula C16H15N3O B10796625 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796625.png)
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a heterocyclic compound that features a fused pyrazoloquinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and kinase inhibition properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes with cyclohexane-1,4-dione and hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the pyrazoloquinazoline core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazoloquinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazoloquinazolines with different functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves its interaction with molecular targets such as kinases. By inhibiting kinases like Pim-1, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[5,1-b]quinazoline-2-carboxylate: Another compound with a similar core structure, studied for its antiproliferative activity.
Tetrahydropyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and exhibit various biological activities, including kinase inhibition.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature may contribute to its distinct biological activities and its potential as a lead compound for developing new therapeutic agents.
Propiedades
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)



![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B10796600.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
methanone](/img/structure/B10796618.png)
![2-[(1-Adamantylmethylamino)methyl]phenol](/img/structure/B10796630.png)
![2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B10796633.png)

